N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide
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Overview
Description
“N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzo[d]thiazol-2-yl and 2,4-dimethoxyphenyl groups .
Synthesis Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using various techniques. The compound was characterized by its melting point, 1H-NMR and 13C-NMR, UV, IR, and HRMS spectra .Scientific Research Applications
Anti-Tubercular Activity
N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide: has shown promise as an anti-tubercular agent. Researchers have synthesized benzothiazole-based compounds and evaluated their inhibitory activity against Mycobacterium tuberculosis. These derivatives exhibit better inhibition potency compared to standard reference drugs . The synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. Additionally, structure-activity relationships and molecular docking studies have been explored to identify potent inhibitors .
Antibacterial and Antifungal Properties
Compound 15a, a derivative of this compound, demonstrates significant activity against bacterial strains (Bacillus cereus, Bacillus subtilis, and Escherichia coli) and fungal strains (Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae) . Its potential as an antimicrobial agent warrants further investigation.
Quorum Sensing Inhibition
The library of benzo[d]thiazole/quinoline-2-thiol compounds, including our target compound, was designed and synthesized to explore novel quorum sensing inhibitors. These compounds may interfere with bacterial communication systems without acting as antibiotics . Quorum sensing inhibition is crucial for combating bacterial virulence and biofilm formation.
Cytotoxicity Against Cancer Cells
Certain derivatives of this compound exhibit potent cytotoxicity against human cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460. Their activity against cancer cells suggests potential applications in oncology research .
Synthesis of Novel Fluorinated Derivatives
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, synthesized from benzo[d]thiazol-2-amine and flurbiprofen, has been characterized. This compound may find applications in drug development or medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide is the quorum sensing pathways of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts bacterial cell–cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway of Gram-negative bacteria . By inhibiting this pathway, N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide disrupts bacterial cell–cell communication, which in turn affects their ability to respond to external factors and coordinate host toxic behaviors .
Result of Action
The molecular and cellular effects of N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide’s action include the disruption of bacterial cell–cell communication and the inhibition of host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-(2,4-dimethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-10-7-8-11(13(9-10)24-2)18-15(21)16(22)20-17-19-12-5-3-4-6-14(12)25-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTTVAPQVKVUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide |
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